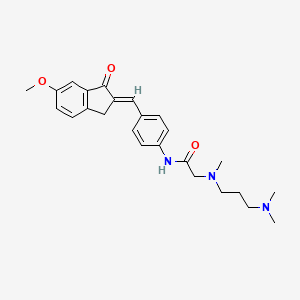
AChE/BChE/MAO-B-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BChE/MAO-B-IN-3 is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. This compound is an indan-1-one derivative and has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It exhibits strong inhibitory activity against human monoamine oxidase B with an IC50 value of 0.0359 micromolar, and also inhibits acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.0473 micromolar and 0.0782 micromolar, respectively .
Méthodes De Préparation
The synthesis of AChE/BChE/MAO-B-IN-3 involves several steps. The starting material is typically an indan-1-one derivative, which undergoes a series of chemical reactions including condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
AChE/BChE/MAO-B-IN-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or alcohols, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
AChE/BChE/MAO-B-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, due to its inhibitory effects on key enzymes involved in neurotransmission.
Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Mécanisme D'action
AChE/BChE/MAO-B-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help improve cognitive function and reduce symptoms of neurodegenerative diseases. The compound binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of neurotransmitters .
Comparaison Avec Des Composés Similaires
AChE/BChE/MAO-B-IN-3 is unique in its ability to inhibit multiple enzymes involved in neurotransmission. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Selegiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Compared to these compounds, this compound offers the advantage of targeting multiple enzymes simultaneously, which may result in more effective treatment of neurodegenerative diseases .
Propriétés
Formule moléculaire |
C25H31N3O3 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)propyl-methylamino]-N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H31N3O3/c1-27(2)12-5-13-28(3)17-24(29)26-21-9-6-18(7-10-21)14-20-15-19-8-11-22(31-4)16-23(19)25(20)30/h6-11,14,16H,5,12-13,15,17H2,1-4H3,(H,26,29)/b20-14+ |
Clé InChI |
JRKPPAOCYQBUPN-XSFVSMFZSA-N |
SMILES isomérique |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |
SMILES canonique |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















